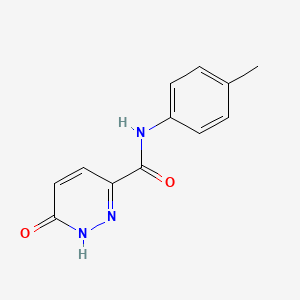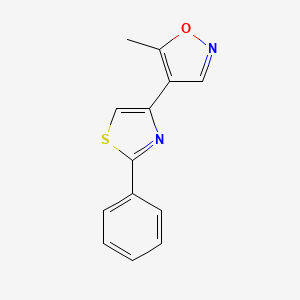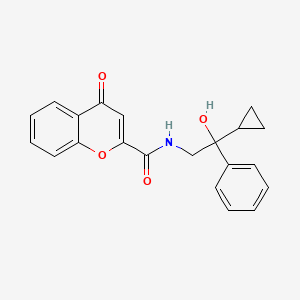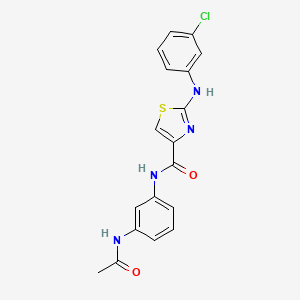
N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a compound that falls within the category of 2-amino-thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly as anti-tumor agents. The structure of such compounds is often designed based on known active drugs, such as dasatinib, to enhance their selectivity and potency against cancer cells.
Synthesis Analysis
The synthesis of related 2-amino-thiazole derivatives involves a systematic combinatorial chemical approach. For instance, the synthesis of a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was based on the structure of dasatinib, a known anti-tumor drug . Although the specific synthesis of N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is not detailed in the provided papers, it can be inferred that similar synthetic routes involving combinatorial chemistry and the use of chloroacetamide reagents could be employed .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The structure-activity relationship (SAR) studies, as mentioned in the provided papers, indicate that certain core structures, such as the pyrimidin-4-ylamino core in dasatinib, are responsible for anti-tumor activity against various cell lines . The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives often include the condensation of precursor molecules, such as acetyl-anilinothiophenes, with reagents like thiosemicarbazide, followed by treatment with chloroacetone or chloroacetic acid to yield thiazole-thiophene hybrids . These reactions are carefully designed to introduce specific functional groups that are anticipated to enhance the anticancer activity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, including N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, are influenced by their molecular structure. The presence of different substituents on the thiazole core can affect the compound's solubility, stability, and reactivity, which in turn can impact its biological activity. The papers provided do not detail the specific properties of N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, but the general approach to evaluating these properties would involve a combination of experimental measurements and computational predictions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has explored the synthesis of various derivatives related to N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, focusing on their potential anticancer properties. For instance, the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including those resembling the specified compound, has shown promising anticancer activity. These derivatives have been tested for cytotoxicity against several cancer cell lines, demonstrating good inhibitory activity, particularly for products containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Agents
Thiazole and thiazolyl derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing moderate to good efficacy against both gram-positive and gram-negative bacteria. These studies highlight the potential of thiazole-based compounds as effective antimicrobial agents. Specifically, the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines has demonstrated potential antibacterial activity, indicating the significance of structural and physicochemical parameters in enhancing the efficacy of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Anti-inflammatory and CNS Depressant Activities
The exploration into thiazole derivatives extends to their potential anti-inflammatory and central nervous system (CNS) depressant activities. The design and synthesis of specific indole acetamide derivatives have shown promising anti-inflammatory activity through in silico modeling studies targeting cyclooxygenase domains. These findings suggest the versatility of thiazole and related compounds in treating various conditions beyond their antimicrobial and anticancer applications (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)20-14-6-3-7-15(9-14)21-17(25)16-10-26-18(23-16)22-13-5-2-4-12(19)8-13/h2-10H,1H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESHJXAWFORLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

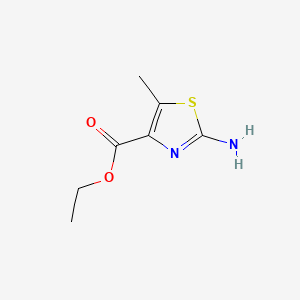
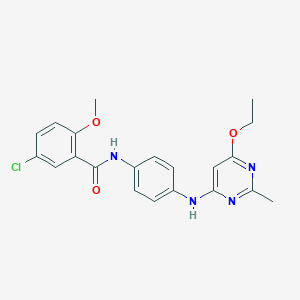
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
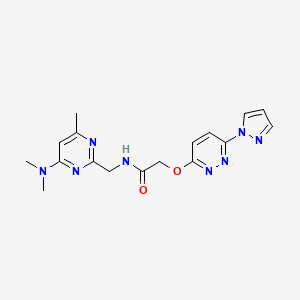
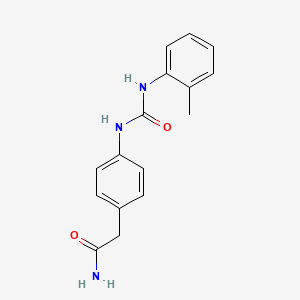
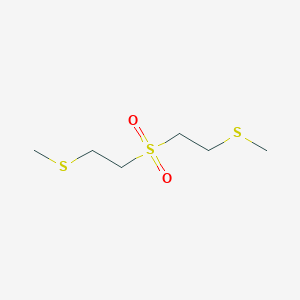
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
